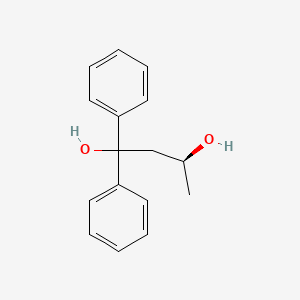
2-Phenyl-1,4,7,10-tetraoxacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,4,7,10-tetraoxacyclododecane is a chemical compound with the molecular formula C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol . It is also known as phenyl-12-crown-4, a member of the crown ether family, which are cyclic chemical compounds consisting of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications.
Métodos De Preparación
The synthesis of 2-Phenyl-1,4,7,10-tetraoxacyclododecane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenol with ethylene oxide in the presence of a base to form the desired crown ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Phenyl-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It can form stable complexes with metal cations such as potassium, sodium, and lithium.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation and Reduction: The ether groups in the crown ether ring can be oxidized or reduced, although these reactions are less common and typically require specific reagents and conditions.
Aplicaciones Científicas De Investigación
2-Phenyl-1,4,7,10-tetraoxacyclododecane has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 2-Phenyl-1,4,7,10-tetraoxacyclododecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the ether groups coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, making it useful in various chemical processes .
Comparación Con Compuestos Similares
2-Phenyl-1,4,7,10-tetraoxacyclododecane is unique among crown ethers due to the presence of the phenyl group, which can participate in additional chemical reactions. Similar compounds include:
12-Crown-4: Lacks the phenyl group and is primarily used for complexing smaller cations like lithium.
15-Crown-5: Contains an additional ether group, making it suitable for larger cations like sodium.
18-Crown-6: Even larger, used for complexing potassium ions.
These comparisons highlight the versatility and specificity of this compound in various chemical applications.
Propiedades
Número CAS |
75507-19-6 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-phenyl-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C14H20O4/c1-2-4-13(5-3-1)14-12-17-9-8-15-6-7-16-10-11-18-14/h1-5,14H,6-12H2 |
Clave InChI |
LLCPIXNLFGBTEC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC(COCCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)





![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)



![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)

